molecular formula C13H17FN2O B8582806 5,5-Dimethyl-1-(5-fluoro-2-methylphenyl)piperazin-2-one

5,5-Dimethyl-1-(5-fluoro-2-methylphenyl)piperazin-2-one

Cat. No. B8582806
M. Wt: 236.28 g/mol
InChI Key: RPIFSMKUVOEDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-1-(5-fluoro-2-methylphenyl)piperazin-2-one is a useful research compound. Its molecular formula is C13H17FN2O and its molecular weight is 236.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5-Dimethyl-1-(5-fluoro-2-methylphenyl)piperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Dimethyl-1-(5-fluoro-2-methylphenyl)piperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5,5-Dimethyl-1-(5-fluoro-2-methylphenyl)piperazin-2-one

Molecular Formula

C13H17FN2O

Molecular Weight

236.28 g/mol

IUPAC Name

1-(5-fluoro-2-methylphenyl)-5,5-dimethylpiperazin-2-one

InChI

InChI=1S/C13H17FN2O/c1-9-4-5-10(14)6-11(9)16-8-13(2,3)15-7-12(16)17/h4-6,15H,7-8H2,1-3H3

InChI Key

RPIFSMKUVOEDAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)N2CC(NCC2=O)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 ml of trifluoroacetic acid (134 mmol) was added to a solution of 4.5 g of 2,2-dimethyl-4-(5-fluoro-2-methylphenyl)-5-oxopiperazine-1-carboxylic acid t-butyl ester obtained in Example (70c) (13.4 mmol) in methylene chloride (20 ml) at room temperature, and the mixture was stirred at the same temperature for 30 minutes. The reaction mixture was concentrated under reduced pressure. A saturated sodium bicarbonate aqueous solution was added, followed by extraction with methylene chloride. Then, the organic layer was dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (elution solvent:methylene chloride/methanol=10/1) to obtain 2.71 g of the title compound (yield: 86%).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
2,2-dimethyl-4-(5-fluoro-2-methylphenyl)-5-oxopiperazine-1-carboxylic acid t-butyl ester
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
86%

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